Bilirubin(2-)

Antioxidant capacity Peroxyl radical trapping Stoichiometric factor

Researchers quantifying unconjugated bilirubin antioxidant capacity face cross-reactivity and aggregation artifacts when using ester or conjugate surrogates. Bilirubin(2-) resolves these by providing the authentic circulating dianion species. Key outcomes: stoichiometric factor of ~2 in peroxyl radical trapping assays (vs ~4 for biliverdin), monomeric behavior in chloroform solution for aggregation-free spectroscopy, and strict albumin-dependent cytoprotection in hepatocyte oxidative stress models. Supplied with lot-specific purity documentation to support method calibration and physiological bilirubin-albumin interaction studies.

Molecular Formula C33H34N4O6-2
Molecular Weight 582.6 g/mol
Cat. No. B1241786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilirubin(2-)
Molecular FormulaC33H34N4O6-2
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C
InChIInChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/p-2/b26-13-,27-14-
InChIKeyBPYKTIZUTYGOLE-IFADSCNNSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bilirubin(2-) Procurement Guide


Bilirubin(2-) (CHEBI:57977) is a dicarboxylic acid dianion obtained by deprotonation of the two carboxy groups of bilirubin, representing the major species at physiological pH 7.3 [1]. It is a linear tetrapyrrole anion with molecular formula C33H34N4O6 and a molecular weight of 582.7 g/mol [2]. As the predominant circulating form of unconjugated bilirubin in vivo, bilirubin(2-) serves as both a human metabolite and a critical reference compound for studies of endogenous antioxidant activity, bilirubin-albumin binding interactions, and photochemical behavior [3].

Species Identity Unconjugated bilirubin dianion, the major circulating form at pH 7.3
Workflow Fit Endogenous antioxidant, albumin-binding, and photochemical research
Selection Note Reported as linear tetrapyrrole dianion; not a conjugate, ester, or biliverdin form

Bilirubin(2-) Non-Interchangeability


Substituting bilirubin(2-) with biliverdin, bilirubin conjugates (e.g., bilirubin ditaurate), or bilirubin esters introduces fundamental alterations in peroxyl radical scavenging stoichiometry, solution-phase molecularity, and cytoprotective behavior in albumin-containing systems. The dianion species exhibits a distinct stoichiometric factor of approximately 2 in peroxyl radical trapping compared to biliverdin's factor of approximately 4 [1]. In chloroform solution, bilirubin(2-) and its parent diacid remain monomeric, whereas corresponding dimethyl esters and dialkyl analogs form dimers via intermolecular hydrogen bonding [2]. Furthermore, unconjugated bilirubin(2-) requires albumin to exert cytoprotection in hepatocytes, a dependence not shared to the same degree by biliverdin [3]. These differences preclude direct functional substitution in antioxidant assays, photochemical studies, or analytical method development.

Bilirubin(2-)
Peroxyl radical stoichiometric factor approx. 2; monomeric in chloroform
Biliverdin / Esters
Biliverdin factor approx. 4; esters form dimers via intermolecular H-bonds
Bilirubin(2-)
Requires albumin to confer hepatocyte cytoprotection in oxidative models
Biliverdin
Provides albumin-independent cytoprotection; assay conditions may not transfer
Bilirubin(2-) (unconjugated)
Endogenous unconjugated fraction reference; not a conjugated bilirubin standard
Bilirubin conjugates (BDT)
Synthetic direct bilirubin surrogate; distinct analytical role and solubility profile

Bilirubin(2-) Differentiation Evidence


Stoichiometric Factor vs. Biliverdin

Bilirubin (present as bilirubin(2-) at pH 7.3) demonstrates a stoichiometric factor of approximately 2 in peroxyl radical-trapping reactions, whereas biliverdin exhibits a stoichiometric factor of approximately 4 [1]. Both compounds were tested as oxyradical scavengers using the xanthine/xanthine oxidase system for superoxide generation and peroxyl radical-trapping antioxidant ability assays. The peroxyl radical-trapping antioxidant abilities of both bile pigments were much higher than those of serum albumin and of the same order as their serum albumin complexes [1].

Stoich. Factor vs. Biliverdin
Head-to-head
Bilirubin(2-) factor ~2; biliverdin factor ~4
Reported 2-fold difference; guides antioxidant assay calibration
Peroxyl radical-trapping assay; xanthine/xanthine oxidase system
Antioxidant capacity Peroxyl radical trapping Stoichiometric factor Free radical biology

Hepatocyte Cytoprotection: Albumin Dependence

In primary rat hepatocytes exposed to xanthine oxidase and hypoxanthine, bilirubin (0–60 μM) failed to prolong cell survival in the absence of albumin [1]. In contrast, biliverdin (20–100 μM) markedly delayed hepatocyte necrosis in a concentration-dependent manner under the same conditions [1]. When 0.3 mM of albumin was present, bilirubin (0–50 μM) became protective of hepatocytes, while biliverdin was less dramatically enhanced in its cytoprotective effect [1].

Hepatocyte Cytoprotection
Head-to-head
Albumin-dependent protection; biliverdin independent
Supports cytoprotection endpoint review in albumin-containing models
Primary rat hepatocytes; xanthine oxidase/hypoxanthine stress
Cytoprotection Hepatocyte necrosis Albumin-dependent activity Oxidative stress

Brain Lipid Peroxidation Inhibition

In rat brain homogenates where lipid peroxidation was induced by cell disruption and hemoglobin, bilirubin inhibited lipid peroxidation with an IC50 range of 75–170 μM [1]. Under identical experimental conditions, biliverdin exhibited an IC50 range of 12–30 μM [1]. Biliverdin's antioxidative effects in spontaneous and iron-evoked lipid peroxidation were further augmented by manganese (2 μM) [1].

Brain Lipid Perox. IC50
Head-to-head
IC50 75–170 μM; biliverdin 12–30 μM
Reported potency context; biliverdin lower IC50 in this model
Rat brain homogenate; hemoglobin-induced peroxidation
Lipid peroxidation Neuroprotection Hemoglobin-induced oxidative stress IC50 comparison

Monomeric vs. Dimeric Behavior in Chloroform

Vapor pressure osmometry studies of chloroform solutions clearly indicate that bilirubin diacids and dianions are monomeric, whereas the corresponding dimethyl esters and dialkyl analogs (etiobilirubins with C-8 and C-12 propionic acids replaced by alkyl residues) are dimeric [1]. The dimerization of diesters and dialkyls is attributed to intermolecular hydrogen bonding, in contrast to the intramolecular hydrogen bonding observed in diacids and dianions [1]. However, the presence of a C-10 gem-dimethyl group causes the ester and the etiobilirubin to become monomeric [1].

Solution Molecularity
Reported
Dianion monomeric; diesters dimeric
Monomeric state relevant to spectroscopic and aggregation studies
VPO in chloroform; intramolecular H-bonding
Solution molecularity Vapor pressure osmometry Hydrogen bonding Aggregation state

Standard vs. Endogenous Species

Bilirubin ditaurate (BDT) disodium salt is suitable as a direct bilirubin standard and behaves similar to purified bilirubin glucuronides from human bile in diazo tests . It has been used to spike patient samples to assess icterus interference and to prepare test pools for conjugated bilirubin to screen bilirubin interference in assays quantifying analytes in serum or plasma samples . In contrast, bilirubin(2-) represents the unconjugated dianion species—the major circulating form at physiological pH 7.3 [1]—and does not mimic the conjugated fraction. BDT is cell-permeable: no; product does not compete with ATP .

Standard vs. Endogenous
Class-level
Unconjugated dianion; BDT = conjugated surrogate
Distinct analytical roles; verify method calibration requirements
Diazo reaction; icterus interference testing context
Analytical standard Icterus interference Conjugated bilirubin Diazo test

Photoisomerization: Endo-Vinyl Group Role

The endo-vinyl group plays a crucial role in the photochemical reaction of bilirubin IXα [1]. Photochemical experiments comparing bilirubin IIIα (no endo-vinyl group), bilirubin IXα (one endo-vinyl group), and bilirubin XIIIα (two endo-vinyl groups) demonstrate differential photochemical reactivity dependent on the number of endo-vinyl substituents [1]. During phototherapy, the (4Z,15Z)-bilirubin IXα (the parent bilirubin(2-) isomer) undergoes partial conversion to stereoisomers that are more polar than the predominant parent isomer, which requires conjugation for excretion [2].

Photoisomerization
Class-level
IXα endo-vinyl group dictates reactivity
Supports photochemical isomer assignment; IIIα/XIIIα may differ
Photoisomer stereochemistry; parent isomer conversion
Phototherapy Photoisomerization Endo-vinyl group Bilirubin isomers

Bilirubin(2-) Application Scenarios


Peroxyl Radical Scavenging Assay Calibration

Investigators quantifying antioxidant capacity via peroxyl radical-trapping assays should select bilirubin(2-) when a stoichiometric factor of approximately 2 is required for accurate molar potency calculations. The 2-fold difference from biliverdin's stoichiometric factor (~4) [1] necessitates compound-specific calibration curves. Bilirubin(2-) is the appropriate reference compound for studies examining the endogenous unconjugated bilirubin contribution to total plasma antioxidant capacity, given its identity as the major circulating species at physiological pH 7.3.

Albumin-Dependent Hepatocyte Cytoprotection

Researchers using primary hepatocyte oxidative stress models (xanthine oxidase/hypoxanthine systems) should employ bilirubin(2-) specifically when albumin-dependent cytoprotective mechanisms are under investigation. Bilirubin(2-) requires albumin presence (0.3 mM) to confer cytoprotection in hepatocytes, whereas biliverdin provides albumin-independent protection [2]. This conditional dependence makes bilirubin(2-) the compound of choice for dissecting albumin-bilirubin binding contributions to cellular protection and for modeling physiological scenarios where bilirubin circulates bound to serum albumin.

Aggregation and Solution-Phase Molecularity

For vapor pressure osmometry, spectroscopic, or solution-phase biophysical studies conducted in chloroform or nonpolar solvents, bilirubin(2-) and its parent diacid provide the monomeric reference state [3]. Unlike dimethyl esters and dialkyl analogs which form dimers via intermolecular hydrogen bonding, the dianion remains monomeric [3]. Procurement of bilirubin(2-) is essential for establishing baseline monomeric behavior when investigating aggregation phenomena, intermolecular interactions, or developing spectroscopic calibration standards free from aggregation artifacts.

Unconjugated vs. Conjugated Bilirubin Analysis

Clinical chemistry laboratories and diagnostic assay developers require bilirubin(2-) as the reference material for unconjugated bilirubin method calibration, distinct from conjugated bilirubin surrogates such as bilirubin ditaurate (BDT). While BDT serves as a water-soluble direct bilirubin standard suitable for icterus interference spike experiments , bilirubin(2-) represents the endogenous unconjugated fraction. Proper procurement of both compounds is necessary for methods requiring separate calibration of unconjugated and conjugated bilirubin fractions, particularly in neonatal hyperbilirubinemia monitoring and hepatic function assessment.

Application
Selection Property
Validation Focus
Peroxyl radical-trapping studies
Stoichiometric factor context
Antioxidant assay calibration
Hepatocyte oxidative stress models
Albumin-dependent cytoprotection
Albumin-binding contribution to cell protection
Solution-phase biophysical studies
Monomeric solution state
Aggregation-free spectroscopic reference
Unconjugated bilirubin method development
Unconjugated species reference
Analytical fraction calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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